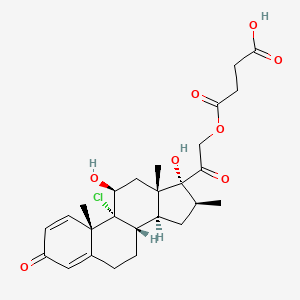

Beclomethasone 21-hemisuccinate

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33ClO8/c1-14-10-18-17-5-4-15-11-16(28)8-9-23(15,2)25(17,27)19(29)12-24(18,3)26(14,34)20(30)13-35-22(33)7-6-21(31)32/h8-9,11,14,17-19,29,34H,4-7,10,12-13H2,1-3H3,(H,31,32)/t14-,17-,18-,19-,23-,24-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEPQYWLBRHFUAQ-UYXSPTSISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)CCC(=O)O)O)C)O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)CCC(=O)O)O)C)O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33ClO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75899-57-9 | |

| Record name | Beclomethasone 21-hemisuccinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075899579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BECLOMETHASONE 21-HEMISUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TS50A3ZPRI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization of Beclomethasone 21 Hemisuccinate

Chemical Synthetic Routes for 21-Position Esterification

The targeted synthesis of beclomethasone (B1667900) 21-hemisuccinate hinges on the selective esterification of the hydroxyl group at the 21-position of the beclomethasone molecule. This primary hydroxyl group is the most sterically accessible and nucleophilic of the hydroxyl groups present in beclomethasone, making it the most reactive towards esterifying agents.

Esterification Reactions with Succinic Anhydride (B1165640)

The formation of the 21-hemisuccinate ester is typically achieved through the reaction of beclomethasone with succinic anhydride. This reaction involves the nucleophilic attack of the C-21 hydroxyl group on one of the carbonyl carbons of the succinic anhydride molecule. This opens the anhydride ring and forms a hemisuccinate ester, leaving a free carboxylic acid group at the other end of the succinyl chain.

A general and effective method for the synthesis of corticosteroid-21-hemisuccinates involves carrying out the acylation in the presence of a tertiary amine base, such as triethylamine, in a tertiary alcohol solvent like tertiary butanol. The tertiary amine acts as a catalyst by deprotonating the C-21 hydroxyl group, thereby increasing its nucleophilicity. It also serves to neutralize the newly formed carboxylic acid, driving the reaction towards completion. The use of a tertiary alcohol as a solvent is advantageous as it is less likely to compete in the esterification reaction compared to primary or secondary alcohols. Following the reaction, the product can be precipitated by adjusting the pH of the solution.

Strategies for Regioselective Derivatization at C-21

Achieving regioselectivity at the C-21 position is crucial in the synthesis of beclomethasone 21-hemisuccinate. The beclomethasone molecule possesses hydroxyl groups at the C-11, C-17, and C-21 positions. The C-21 hydroxyl is a primary alcohol, the C-11 hydroxyl is a secondary alcohol, and the C-17 hydroxyl is a tertiary alcohol. The reactivity of these hydroxyl groups towards acylation generally follows the order: primary > secondary > tertiary.

This inherent difference in reactivity is the primary strategy for achieving regioselective derivatization at the C-21 position. The primary C-21 hydroxyl group is sterically unhindered and more nucleophilic compared to the bulkier and less accessible secondary C-11 and tertiary C-17 hydroxyl groups. By carefully controlling the reaction conditions, such as temperature, reaction time, and the stoichiometry of the reagents, it is possible to selectively acylate the C-21 position while leaving the C-11 and C-17 hydroxyls intact. For instance, conducting the reaction at a lower temperature would favor the kinetically controlled product, which in this case is the C-21 ester.

Precursor Compounds in this compound Synthesis

The choice of the starting material is a critical factor in any synthetic pathway. For the synthesis of this compound, a logical precursor is a beclomethasone derivative that facilitates the selective esterification at the C-21 position.

Utilization of Beclomethasone Monopropionate as a Precursor

Beclomethasone 17-monopropionate (17-BMP) is a well-characterized active metabolite of beclomethasone dipropionate (BDP). nih.govnih.gov In 17-BMP, the C-17 hydroxyl group is already esterified with a propionyl group, while the C-21 hydroxyl group remains free. This makes 17-BMP an ideal precursor for the synthesis of this compound.

Starting with 17-BMP simplifies the synthesis by inherently protecting the C-17 hydroxyl group from reacting with succinic anhydride. The synthetic task is then reduced to the selective esterification of the C-21 primary hydroxyl group in the presence of the C-11 secondary hydroxyl group. As previously discussed, the higher reactivity of the primary C-21 hydroxyl allows for this selective derivatization under controlled conditions. The reaction would proceed as described in section 2.1.1, with beclomethasone 17-monopropionate being the substrate for the esterification with succinic anhydride.

Optimization of Reaction Conditions and Synthetic Yield

The efficiency of a synthetic process is paramount, and significant effort is often dedicated to optimizing reaction conditions to maximize the yield and purity of the desired product. Key parameters that can be adjusted include the choice of solvent and catalyst, reaction temperature, and the molar ratio of reactants.

In the context of corticosteroid-21-hemisuccinate synthesis, a study on the preparation of prednisone-21-hemisuccinate, a structurally related compound, reported a high yield of 93.9%. This was achieved by reacting prednisone (B1679067) with succinic anhydride in tertiary butanol in the presence of a tertiary amine base. This suggests that similar conditions would be a good starting point for optimizing the synthesis of this compound.

To further enhance the yield, a systematic variation of the reaction parameters can be undertaken. A design of experiments (DoE) approach could be employed to efficiently explore the effects of different catalysts, solvent systems, temperatures, and reactant concentrations. The progress of the reaction can be monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time. Purification of the final product can be achieved through recrystallization or chromatographic methods to ensure high purity.

Below is a table summarizing the key parameters and their potential impact on the synthesis of this compound.

| Parameter | Effect on Reaction | Optimization Strategy |

| Solvent | Can influence the solubility of reactants and the reaction rate. | Screen various aprotic solvents; tertiary alcohols are often preferred to avoid side reactions. |

| Catalyst | A base is required to activate the hydroxyl group and neutralize the carboxylic acid byproduct. | Test different tertiary amines (e.g., triethylamine, pyridine, DMAP) to find the most effective one. |

| Temperature | Affects the reaction rate and selectivity. | Optimize the temperature to achieve a reasonable reaction rate while minimizing side product formation. Lower temperatures may enhance regioselectivity. |

| Reactant Ratio | The molar ratio of succinic anhydride to the beclomethasone precursor can influence the extent of reaction and the formation of byproducts. | A slight excess of succinic anhydride may be used to drive the reaction to completion, but a large excess should be avoided to simplify purification. |

| Reaction Time | Insufficient time leads to incomplete reaction, while excessive time may lead to byproduct formation. | Monitor the reaction progress to determine the optimal time for maximizing the yield of the desired product. |

By systematically optimizing these parameters, it is possible to develop a robust and high-yielding synthesis for this compound.

Molecular Pharmacology of Beclomethasone 21 Hemisuccinate

Glucocorticoid Receptor (GR) Binding Affinity and Selectivity

The interaction of a corticosteroid with the glucocorticoid receptor (GR) is the initial and a critical determinant of its subsequent biological activity. The affinity and selectivity of this binding dictate the potency and potential effects of the compound.

Comparative Analysis with Active Metabolites and Parent Compounds

Beclomethasone (B1667900) dipropionate (BDP) is a prodrug that undergoes rapid and extensive hydrolysis in the body to form its metabolites. drugbank.comdrugbank.com The primary and most active metabolite is beclomethasone 17-monopropionate (17-BMP), which possesses a significantly higher binding affinity for the glucocorticoid receptor compared to the parent compound, BDP. drugbank.commedchemexpress.com In fact, 17-BMP's affinity for the human GR is reported to be approximately 13 times that of dexamethasone (B1670325). drugbank.com

In contrast, another metabolite, beclomethasone 21-monopropionate (21-BMP), which is structurally related to beclomethasone 21-hemisuccinate, has been found to have no binding affinity for the glucocorticoid receptor. nih.gov This highlights the critical role of the ester group's position on the beclomethasone molecule in determining its ability to interact with the GR. Studies have shown that while esterification at the C-17 position can enhance binding affinity, 21-esters generally exhibit lower binding affinity than their parent alcohol. nih.gov Beclomethasone itself, the parent alcohol, has a lower binding affinity for the GR than its 17-monoester derivative. nih.gov

| Compound | Relative Glucocorticoid Receptor Binding Affinity |

|---|---|

| Beclomethasone 17-Monopropionate (17-BMP) | High (approx. 13 times that of dexamethasone) drugbank.com |

| Beclomethasone Dipropionate (BDP) | Weak drugbank.comdrugbank.com |

| Beclomethasone | Lower than 17-BMP nih.gov |

| Beclomethasone 21-Monopropionate (21-BMP) | No binding affinity nih.gov |

Ligand-Receptor Interaction Studies and Allosteric Considerations

Upon binding to the glucocorticoid receptor, a ligand induces a conformational change in the receptor protein. This ligand-receptor complex then typically dimerizes and translocates to the nucleus to exert its effects on gene expression. drugbank.com While specific ligand-receptor interaction studies for this compound are not extensively detailed in the provided search results, the behavior of its close relatives provides insight. Different synthetic corticosteroids can induce distinct GR conformations, leading to varied biological activity profiles. plos.org

The interaction between the ligand and the GR is a dynamic process involving association and dissociation rates. For instance, fluticasone (B1203827) propionate (B1217596) exhibits a high receptor affinity due to a high association rate and a low dissociation rate, resulting in a long half-life of the receptor-ligand complex. nih.gov While direct kinetic data for this compound is not available, the principle that the stability of the ligand-receptor complex influences the duration of action is a key consideration in molecular pharmacology.

Intracellular Localization and Nuclear Translocation Mechanisms

Following ligand binding in the cytoplasm, the activated glucocorticoid receptor complex translocates to the nucleus. plos.org This is a critical step for the receptor to access its DNA binding sites and modulate gene transcription. Studies on beclomethasone dipropionate have shown that its combination with other drugs, such as salbutamol (B1663637) or formoterol, can lead to a greater nuclear translocation of the GR compared to BDP alone. nih.gov This suggests that other signaling pathways can influence the efficiency of GR nuclear import.

Downstream Molecular Signaling Pathways and Gene Expression Modulation (or lack thereof)

The ultimate effect of glucocorticoid receptor activation is the modulation of gene expression, leading to the desired anti-inflammatory response. This is achieved through several mechanisms, including the transrepression of pro-inflammatory genes and the transactivation of anti-inflammatory genes.

Effects on Inflammatory Mediators (e.g., cytokines, eicosanoids, leukotrienes)

Beclomethasone and its active metabolites are known to suppress the production and release of a wide array of inflammatory mediators. Beclomethasone 17-monopropionate (17-BMP) effectively suppresses the production of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and CXCL8 in lung macrophages. medchemexpress.comnih.gov The EC50 values for this inhibition are in the nanomolar range, indicating high potency. medchemexpress.com Beclomethasone dipropionate has also been shown to reduce the release of granulocyte-macrophage colony-stimulating factor (GM-CSF), RANTES, and IL-8 in induced sputum cells from asthmatic patients. nih.gov

The effects of glucocorticoids extend to the modulation of eicosanoids, which are lipid mediators of inflammation derived from arachidonic acid. nih.gov While the direct effects of this compound on specific eicosanoids and leukotrienes are not detailed, the general mechanism of glucocorticoids involves the inhibition of phospholipase A2, the enzyme responsible for releasing arachidonic acid, thereby reducing the substrate for the production of pro-inflammatory eicosanoids and leukotrienes. Beclomethasone dipropionate, in combination with formoterol, has been shown to antagonize inflammatory responses in animal models. nih.gov

| Inflammatory Mediator | Effect of Beclomethasone/Metabolites | Reference |

|---|---|---|

| TNF-α | Suppressed by 17-BMP | medchemexpress.comnih.gov |

| IL-6 | Suppressed by 17-BMP | medchemexpress.comnih.gov |

| CXCL8 (IL-8) | Suppressed by 17-BMP and BDP | medchemexpress.comnih.govnih.gov |

| GM-CSF | Reduced by BDP | nih.gov |

| RANTES | Reduced by BDP | nih.gov |

Interaction with Transcriptional Regulatory Elements

Once in the nucleus, the GR complex interacts with specific DNA sequences known as glucocorticoid response elements (GREs) located in the promoter regions of target genes. drugbank.com This interaction can either enhance or suppress gene transcription. This process is a cornerstone of how glucocorticoids exert their wide-ranging effects on cellular function.

In addition to direct DNA binding, the GR can also interact with other transcription factors, such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), to repress the expression of pro-inflammatory genes. plos.org This mechanism, known as transrepression, is a key component of the anti-inflammatory effects of glucocorticoids.

Biochemical and Enzymatic Transformations of Beclomethasone 21 Hemisuccinate

Role in the Metabolic Cascade of Beclomethasone (B1667900) Diesters

Beclomethasone 21-hemisuccinate is a key metabolite formed from the initial hydrolysis of beclomethasone dipropionate (BDP), a commonly used corticosteroid prodrug. The metabolic pathway is designed to activate the drug at the site of action, primarily the lungs, while minimizing systemic side effects.

Beclomethasone dipropionate is a diester that undergoes rapid and extensive hydrolysis mediated by esterase enzymes upon administration. drugbank.comnih.gov This enzymatic action cleaves one of the propionate (B1217596) ester groups, leading to the formation of two primary monopropionate metabolites: beclomethasone-17-monopropionate (17-BMP) and beclomethasone-21-monopropionate (21-BMP). drugbank.comnih.gov Although not explicitly named "hemisuccinate" in most literature, the 21-ester metabolite, in this context, refers to the product of hydrolysis at the 21-position. The formation of these metabolites is a crucial activation step, as the parent compound, BDP, has a relatively low affinity for the glucocorticoid receptor. nih.gov

The hydrolysis is not random; studies have shown that the formation of the highly active metabolite, 17-BMP, is the predominant pathway in lung tissue. nih.govnih.gov In human lung cytosol, BDP is rapidly hydrolyzed to 17-BMP. nih.gov This site-specific activation is beneficial for inhaled corticosteroids, as it concentrates the potent anti-inflammatory agent in the target organ.

Following its formation, this compound (represented as 21-BMP in metabolic studies) can undergo further biotransformation. One significant pathway is the subsequent hydrolysis of the remaining ester group to form the parent compound, beclomethasone (BOH). nih.govresearchgate.net This metabolite, BOH, is considered to have lower pharmacological activity compared to 17-BMP. nih.govnih.gov

Additionally, research has identified other potential biotransformation pathways. For instance, in vitro studies with human plasma have shown the formation of various degradation products from betamethasone dipropionate, a structurally similar corticosteroid, including betamethasone-17-propionate, betamethasone-21-propionate, and betamethasone alcohol. nih.gov This suggests that this compound could be susceptible to similar further degradation. Microbial biotransformation studies have also demonstrated the capability of certain microorganisms, such as Aspergillus niger, to hydrolyze beclomethasone dipropionate to its monopropionate and depropionated derivatives, and even form an epoxy metabolite. researchgate.netscielo.br

Enzyme Systems Involved in Metabolism

The metabolism of this compound and its precursor, beclomethasone dipropionate, is primarily mediated by two major enzyme systems: esterases and cytochrome P450 enzymes.

Esterases are the principal enzymes responsible for the initial hydrolysis of beclomethasone dipropionate to its active and less active monopropionate metabolites. nih.govnih.gov These hydrolytic enzymes are widely distributed throughout the body, including the lungs, liver, and blood. researchgate.netresearchgate.net The rapid hydrolysis of BDP in the lungs is crucial for its therapeutic efficacy as an inhaled corticosteroid. nih.govnih.gov

While carboxylesterase 1 (CES1) is a major esterase in the human liver, its contribution to BDP metabolism in the lungs has been found to be minor. nih.govbohrium.com Studies suggest that other hydrolases, potentially arylacetamide deacetylase (AADAC), may play a more significant role in the pulmonary hydrolysis of BDP. nih.govbohrium.com The efficient conversion of BDP to 17-BMP in the lungs, followed by a slower conversion to BOH, highlights the differential activity of these esterases on the various beclomethasone esters. nih.govbohrium.com

While esterases are responsible for the initial activation steps, cytochrome P450 (CYP) enzymes, particularly the CYP3A subfamily, are involved in the further metabolism and clearance of beclomethasone and its metabolites. nih.govresearchgate.net Studies have shown that CYP3A4 and CYP3A5 can metabolize BDP through hydroxylation and dehydrogenation, leading to the formation of inactive metabolites. nih.govnih.gov

In Vitro Metabolism Kinetics and Stability Studies

In vitro studies have been instrumental in characterizing the metabolic fate and stability of beclomethasone esters. These studies provide valuable insights into the rates of formation and degradation of metabolites like this compound.

Research using human lung homogenates has demonstrated the rapid formation of the active metabolite, 17-BMP, following the incubation of BDP. nih.gov The kinetics of this process were found to be nonlinear, suggesting product inhibition and enzyme saturation. nih.gov A comparison of metabolism in human lung and liver homogenates, whole blood, and plasma revealed both qualitative and quantitative differences. researchgate.net In human plasma, in addition to hydrolysis, transesterification and other degradation reactions were observed. researchgate.net

The stability of beclomethasone dipropionate has been investigated under various conditions. Stress testing under hydrolytic, oxidative, and photolytic conditions is crucial for understanding its degradation pathways. scielo.brscielo.br Such studies have shown that BDP is susceptible to degradation, particularly under acidic and basic conditions. scielo.brscielo.br The development of stability-indicating analytical methods is essential for accurately quantifying the parent drug and its degradation products in various formulations. scielo.br

Interactive Data Table: In Vitro Half-Lives of Beclomethasone Esters

| Compound | Tissue/Fluid | Half-Life (mean ± SD) | Reference |

| Beclomethasone Dipropionate (BDP) | Human Lung | 35 ± 2 min (n=35) | researchgate.net |

| Beclomethasone Dipropionate (BDP) | Human Liver | 2.6 ± 0.2 min (n=5) | researchgate.net |

| Beclomethasone Dipropionate (BDP) | Human Blood | 3.32 ± 0.06 h (n=5) | researchgate.net |

| Beclomethasone Dipropionate (BDP) | Human Plasma | 10.9 ± 0.2 h (n=6) | researchgate.net |

| Beclomethasone 17-Monopropionate (17-BMP) | Human Lung | 3.5 ± 0.2 h (n=60) | researchgate.net |

| Beclomethasone 17-Monopropionate (17-BMP) | Human Liver | 3.7 ± 0.2 h (n=5) | researchgate.net |

| Beclomethasone 17-Monopropionate (17-BMP) | Human Blood | 27.0 ± 0.5 h (n=6) | researchgate.net |

| Beclomethasone 17-Monopropionate (17-BMP) | Human Plasma | 3.30 ± 0.04 h (n=6) | researchgate.net |

Hydrolytic Stability Profiling in Biological Matrices

The hydrolytic stability of this compound in biological matrices is anticipated to be limited due to the presence of esterase enzymes. Research on the structurally similar compound, Beclomethasone dipropionate (BDP), provides significant insights into the metabolic pathways that this compound is likely to undergo. When incubated in human plasma, BDP degrades to form Beclomethasone 17-monopropionate (17-BMP), Beclomethasone 21-monopropionate (21-BMP), and Beclomethasone (BOH) researchgate.net. The decomposition of BDP in human lung homogenates involves hydrolysis, leading to the formation of its active metabolite, 17-BMP nih.govnih.govnih.gov. In human liver homogenates, BDP is rapidly hydrolyzed to 17-BMP, which is then further metabolized nih.gov.

The kinetics of BDP metabolism have been observed to be qualitatively similar in human lung, liver, and blood, primarily involving the formation of 17-BMP and BOH researchgate.net. However, in human plasma, additional reactions such as transesterification and the loss of hydrogen chloride can occur nih.govresearchgate.net. The enzymatic hydrolysis of corticosteroid esters like hydrocortisone 17-butyrate 21-propionate is primarily initiated at the 21-position medicaljournals.se.

The degradation of betamethasone dipropionate, another related corticosteroid, has been shown to follow first-order kinetics nih.govsemanticscholar.org. It is plausible that the hydrolysis of this compound would also follow a similar kinetic profile.

Table 1: Products of Beclomethasone Ester Degradation in Biological Matrices

| Parent Compound | Biological Matrix | Major Degradation Products |

| Beclomethasone dipropionate | Human Plasma | Beclomethasone 17-monopropionate, Beclomethasone 21-monopropionate, Beclomethasone researchgate.net |

| Beclomethasone dipropionate | Human Lung Homogenate | Beclomethasone 17-monopropionate, Beclomethasone nih.gov |

| Beclomethasone dipropionate | Human Liver Homogenate | Beclomethasone 17-monopropionate nih.gov |

Enzyme Kinetic Parameter Determination (e.g., K_m, V_max)

The enzymatic hydrolysis of this compound is expected to be mediated by esterases present in various tissues and biological fluids nih.govdrugbank.com. Studies on Beclomethasone dipropionate have indicated that its metabolism is carried out by these enzymes nih.govresearchgate.net. The kinetics of BDP hydrolysis in human lung homogenates have been described as nonlinear, which can be attributed to product inhibition and enzyme saturation nih.govresearchgate.net. This suggests that as the concentration of the metabolite, Beclomethasone 17-monopropionate, increases, it may inhibit the enzymatic activity, a common phenomenon in enzyme kinetics.

Table 2: Qualitative Enzyme Kinetic Profile for Beclomethasone Ester Hydrolysis

| Feature | Description | Implication for this compound |

| Enzymes Involved | Esterases nih.govdrugbank.com | Hydrolysis is likely mediated by esterases in tissues like the lung, liver, and in blood. |

| Kinetic Behavior | Nonlinear, showing product inhibition and enzyme saturation (observed for BDP) nih.govresearchgate.net | The rate of hydrolysis is not directly proportional to the substrate concentration and can be saturated at high concentrations. |

| Michaelis-Menten Constant (K_m) | Not determined | A specific K_m value would define the substrate concentration needed for efficient hydrolysis. |

| Maximum Velocity (V_max) | Not determined | A specific V_max value would indicate the maximum rate of metabolic clearance via hydrolysis. |

Structure Activity Relationship Sar and Structural Determinants of Glucocorticoid Receptor Interactions

Impact of 21-Position Esterification on Glucocorticoid Activity

Esterification at the C17 and C21 positions of the steroid nucleus is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of glucocorticoids. The nature of the ester group can significantly influence receptor binding affinity, lipophilicity, and the rate of metabolic activation or deactivation.

Research has demonstrated that the position of esterification on the beclomethasone (B1667900) molecule has a profound impact on its glucocorticoid activity. Beclomethasone dipropionate (BDP), a commonly used prodrug, is hydrolyzed in the body to its active metabolite, beclomethasone 17-monopropionate (17-BMP), and the inactive metabolite, beclomethasone 21-monopropionate (21-BMP). nih.gov

Studies comparing the relative binding affinity of these derivatives for the glucocorticoid receptor have revealed a striking difference. Beclomethasone 17-monopropionate exhibits a very high affinity for the GR, being approximately 13 times more potent than dexamethasone (B1670325). nih.gov In stark contrast, beclomethasone 21-monopropionate shows no binding affinity for the glucocorticoid receptor. nih.gov Beclomethasone itself has a lower affinity than dexamethasone, and beclomethasone dipropionate has about half the affinity of dexamethasone. nih.gov This highlights that the hydrolysis of BDP to 17-BMP is a critical activation step. nih.gov

Given that beclomethasone 21-hemisuccinate is also a 21-ester, its activity is expected to be low. It is important to note that for glucocorticoids in general, 21-esters tend to exhibit lower binding affinity than the parent alcohol. nih.gov

Table 1: Relative Binding Affinity of Beclomethasone and its Esters to the Glucocorticoid Receptor

| Compound | Relative Binding Affinity (Dexamethasone = 1) |

|---|---|

| Beclomethasone 17-Monopropionate (17-BMP) | ~13 |

| Beclomethasone Dipropionate (BDP) | ~0.5 |

| Beclomethasone (B) | <1 |

| Beclomethasone 21-Monopropionate (21-BMP) | 0 |

Data sourced from Würthwein & Rohdewald, 1990. nih.gov

The lack of activity of 21-esters like this compound can be attributed to steric and electronic factors. The glucocorticoid receptor's ligand-binding pocket has a specific conformation, and bulky substituents at the C21 position can lead to unfavorable steric interactions. nih.gov Molecular modeling studies have suggested that for 21-esters, substituents larger than a propionate (B1217596) group can result in steric hindrance, impeding optimal binding to the receptor. nih.gov The hemisuccinate moiety, being larger than a propionate group, would likely introduce such unfavorable steric clashes.

From an electronic standpoint, the introduction of the hemisuccinate ester at the 21-position alters the electronic distribution of the steroid. However, the primary determinant of the lack of affinity for 21-esters appears to be the steric hindrance within the ligand-binding domain of the glucocorticoid receptor.

Molecular Docking and Computational Modeling of Ligand-Receptor Interactions

To further understand the nuances of how this compound interacts with the glucocorticoid receptor at a molecular level, computational methods such as molecular docking and modeling are employed.

Conformational analysis of this compound would involve computational methods to determine its most stable three-dimensional structure. Energy minimization calculations are then performed to identify the lowest energy conformation of the molecule, which is presumed to be the most populated and biologically relevant structure. The flexibility of the hemisuccinate chain would be a key factor in these analyses, as it can adopt various conformations that may or may not be conducive to receptor binding.

Molecular docking simulations can predict the preferred binding orientation of a ligand within the receptor's binding site. For glucocorticoids, key interactions typically involve hydrogen bonds with specific amino acid residues and hydrophobic interactions with others. For instance, the C11-OH group of the steroid often forms a hydrogen bond with the asparagine-564 residue in the glucocorticoid receptor. nih.gov The side chains of the steroid are involved in hydrophobic interactions with residues such as methionine-639. nih.gov

In the case of this compound, docking studies would likely show that the bulky and polar hemisuccinate group at the 21-position would struggle to find a favorable position within the relatively constrained binding pocket, leading to a low predicted binding affinity, consistent with experimental observations for other 21-esters.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

For glucocorticoids, QSAR models have been developed to predict their binding affinity to the GR. These models typically use a variety of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure, such as its size, shape, lipophilicity, and electronic properties. A QSAR study on beclomethasone derivatives would involve calculating a range of these descriptors for each compound and then using statistical methods to build a model that can predict the binding affinity based on these descriptors.

Preclinical Pharmacokinetic and Metabolic Profiling in in Vitro and Ex Vivo Models

In Vitro Metabolic Stability and Interconversion Studies

In vitro models are crucial for determining the metabolic stability of a compound and observing its transformation in a controlled environment. These assays provide initial insights into the rate of metabolism and the enzymes involved.

To predict the in vivo clearance of a drug, in vitro metabolic stability assays are widely employed. mercell.com Subcellular fractions of the liver, such as microsomes and S9 fractions, are standard tools for these investigations. researchgate.netsolvobiotech.com Microsomes contain a high concentration of Phase I metabolic enzymes, particularly those from the cytochrome P450 family, which are located in the endoplasmic reticulum. nih.govresearchgate.net The S9 fraction, a post-mitochondrial supernatant, contains both microsomal and cytosolic enzymes, offering a broader view of metabolic pathways, including both Phase I and Phase II reactions. researchgate.netnih.govresearchgate.net

In a typical metabolic stability assay, the test compound is incubated with liver microsomes or S9 fractions in a buffered solution at a physiological pH and temperature. mercell.comsolvobiotech.com The reaction is initiated by the addition of necessary cofactors, such as NADPH for cytochrome P450-mediated reactions. mercell.com Samples are taken at various time points to measure the decrease in the parent compound's concentration, which allows for the calculation of the in vitro half-life and intrinsic clearance. mercell.comsolvobiotech.com

While microsomes are cost-effective and suitable for high-throughput screening, they primarily provide information on Phase I metabolism. nih.govresearchgate.net The S9 fraction offers a more comprehensive metabolic profile by including Phase II conjugation reactions. nih.govresearchgate.net Studies comparing these systems have shown a good correlation between the metabolic stability data obtained from S9 fractions and hepatocytes, which are considered the gold standard for in vitro metabolism studies. nih.govresearchgate.net

For inhaled drugs like corticosteroids, understanding their metabolism within the target organ is paramount. Tissue homogenates, particularly from the human lung, provide a relevant ex vivo model to study the local metabolic conversion of beclomethasone (B1667900) 21-hemisuccinate. service.gov.uk Incubation studies using lung tissue homogenates allow for the direct assessment of enzymatic activity and the formation of metabolites in the intended site of action.

Plasma incubation studies are also conducted to evaluate the stability of the compound in the systemic circulation. These studies help determine the extent to which the prodrug is hydrolyzed in the bloodstream before reaching the target tissues.

Prodrug Activation Mechanisms in Non-Clinical Models

Beclomethasone dipropionate, a related compound, is known to be a prodrug that is rapidly hydrolyzed to its active metabolite. service.gov.uknih.govdrugbank.com Similarly, beclomethasone 21-hemisuccinate is designed as a prodrug, and understanding its activation mechanism is a key aspect of its preclinical evaluation.

The primary mechanism for the activation of beclomethasone esters is enzymatic hydrolysis. service.gov.uknih.gov In the case of inhaled corticosteroids, this process is particularly important in the lung. Esterase enzymes present in lung tissue efficiently cleave the ester bond, releasing the active corticosteroid. service.gov.uk This localized activation is advantageous as it delivers the active drug directly to the site of inflammation, potentially minimizing systemic side effects. service.gov.uk

Studies with beclomethasone dipropionate have demonstrated that extensive conversion to its active metabolite, beclomethasone 17-monopropionate, occurs in the lung. nih.govdrugbank.com It is anticipated that this compound undergoes a similar rapid and extensive hydrolysis in the lung to form its active moiety.

Distribution and Excretion Mechanisms in Preclinical Animal Models (non-clinical)

Preclinical animal models are essential for understanding the distribution and elimination of a drug and its metabolites in a whole-organism context.

Following administration, the distribution of beclomethasone and its metabolites to various tissues is investigated. For inhaled corticosteroids, a high concentration in the lung tissue is desirable. nih.gov Studies with beclomethasone dipropionate have shown that after inhalation, there is significant lung deposition. nih.gov The physicochemical properties of the formulation, such as particle size, can greatly influence the extent of lung deposition. nih.gov

The primary route of excretion for beclomethasone and its metabolites is through the feces, with a smaller proportion eliminated in the urine. drugbank.com This pattern of excretion is typical for corticosteroids that undergo extensive hepatic metabolism.

Excretion Pathways (e.g., fecal, urinary)

Information regarding the specific fecal and urinary excretion pathways of this compound from preclinical in vitro and ex vivo models is not available in the reviewed scientific literature.

Advanced Research Methodologies and Future Directions in Beclomethasone 21 Hemisuccinate Studies

Application in Novel Prodrug Design and Targeted Delivery Systems

The esterification of beclomethasone (B1667900) at the 21-position to form beclomethasone 21-hemisuccinate presents a strategic approach to prodrug design, aiming to optimize its pharmacokinetic profile and enable targeted delivery to specific sites of inflammation. This chemical modification is pivotal in developing advanced drug delivery systems that can enhance therapeutic outcomes while minimizing systemic side effects.

Strategies for Enhanced Site-Specific Delivery in Inflammatory Models

The development of targeted delivery systems for this compound is a key area of research, with a focus on concentrating the drug at the site of inflammation. This approach is particularly relevant for conditions such as inflammatory bowel disease (IBD) and asthma.

One promising strategy involves the use of nanoparticle-based carriers . These systems can be engineered to release the drug in response to specific physiological triggers in the inflammatory microenvironment, such as changes in pH or the presence of certain enzymes. For colonic delivery in IBD models, nanoparticles can be designed to be stable in the acidic environment of the stomach and upper gastrointestinal tract, releasing their payload only upon reaching the higher pH of the colon. nih.govnih.govpharmaexcipients.com Dual pH- and time-dependent polymeric nanoparticles are being explored to overcome the variability in gut pH and achieve more precise colonic targeting. nih.gov

Another approach is the encapsulation of beclomethasone derivatives into liposomes . nih.govgoogle.com Liposomal formulations can protect the drug from degradation and facilitate its uptake by immune cells involved in the inflammatory process. Furthermore, the surface of these liposomes can be modified with ligands that specifically bind to receptors overexpressed on inflamed tissues, thereby enhancing site-specific accumulation.

Microsphere technology also offers a viable platform for the targeted delivery of corticosteroids. pharmaexcipients.com These particles can be formulated to provide sustained release of the drug over an extended period, which is advantageous for chronic inflammatory conditions. For pulmonary delivery in asthma models, micronized particles of beclomethasone esters can be produced using techniques like rapid expansion of supercritical solution (RESS) to achieve an optimal aerodynamic diameter for deep lung deposition. nih.gov

The core principle behind these strategies is to leverage the physicochemical properties of this compound, such as its solubility and susceptibility to enzymatic cleavage, to control its release profile and direct it to the intended site of action.

Formulation Approaches Leveraging its Properties

The hemisuccinate ester moiety of this compound imparts distinct properties that can be exploited in formulation design. Its increased water solubility compared to the parent drug, beclomethasone, or its dipropionate ester can be advantageous for certain delivery systems.

For instance, the enhanced solubility can facilitate the preparation of aqueous-based formulations, such as nanosuspensions , for pulmonary delivery via nebulizers or even electronic cigarettes, as has been explored for beclomethasone dipropionate. nih.govresearchgate.net This can improve the dissolution rate and bioavailability of the drug in the lungs.

The ester linkage is also a key feature, as it is designed to be cleaved by endogenous esterases present in target tissues like the lungs and the gastrointestinal tract. nih.govnih.govnih.gov This enzymatic activation releases the active drug, beclomethasone, at the site of inflammation. The rate of this hydrolysis can be modulated by the formulation design, for example, by embedding the drug within a polymeric matrix that controls the access of esterases to the ester bond. nih.gov

Furthermore, the potential for colon-targeted delivery of glucocorticoids has been extensively investigated. nih.govualberta.caui.ac.id Prodrugs that selectively deliver glucocorticoids to the colon may reduce the required dose and associated systemic side effects. ualberta.ca Strategies include covalent linkage to carrier molecules that are degraded by colonic bacteria or encapsulation in pH-sensitive polymers that dissolve in the specific pH environment of the colon. ualberta.caui.ac.id

Investigating Its Role in Glucocorticoid Resistance Mechanisms and Modulating Cellular Responses

Glucocorticoid resistance remains a significant clinical challenge in the management of chronic inflammatory diseases. Understanding the interaction of this compound with the glucocorticoid receptor (GR) and its downstream signaling pathways is crucial for elucidating its potential role in overcoming or contributing to resistance.

The binding affinity of a corticosteroid to the GR is a primary determinant of its potency. nih.gov Studies on various steroid esters have shown that modifications at the 21-position can significantly influence this affinity. Generally, 21-esters exhibit a lower binding affinity for the GR compared to the parent alcohol or the 17-ester. nih.gov For instance, beclomethasone dipropionate (BDP) binds to the GR with approximately half the affinity of dexamethasone (B1670325), while its active metabolite, beclomethasone 17-monopropionate (17-BMP), is about 13 times more potent than dexamethasone. drugbank.com The 21-monopropionate ester, however, shows no significant binding affinity. drugbank.com This suggests that the hydrolysis of this compound to beclomethasone is a critical activation step.

The modulation of cellular responses by this compound is intrinsically linked to the activation of the GR. Upon binding, the activated GR complex can translocate to the nucleus and modulate gene expression through two main mechanisms: transactivation and transrepression. Transactivation involves the upregulation of anti-inflammatory genes, while transrepression leads to the downregulation of pro-inflammatory genes. The balance between these two pathways can influence the therapeutic efficacy and side-effect profile of the glucocorticoid.

Integration of Omics Technologies for Comprehensive Biological Profiling

The application of "omics" technologies, such as metabolomics and proteomics, offers a powerful approach to gain a holistic understanding of the biological effects of this compound. These high-throughput techniques can provide detailed insights into its metabolic fate and its impact on cellular protein networks.

Metabolomic Profiling of Beclomethasone Metabolites

Metabolomics, the large-scale study of small molecules (metabolites) within cells, tissues, or biofluids, can be employed to comprehensively map the metabolic pathways of this compound. Following administration, the compound undergoes enzymatic hydrolysis, primarily by esterases, to release beclomethasone. nih.govnih.govresearchgate.net Beclomethasone itself is further metabolized.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the detection, confirmation, and quantification of beclomethasone and its metabolites in biological samples such as plasma and urine. nih.govnih.gov By analyzing the metabolic fingerprint, researchers can identify and quantify the various metabolites produced, including the active form and inactive degradation products. This information is crucial for understanding the drug's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).

Studies on the related compound, beclomethasone dipropionate, have identified several key metabolites, including beclomethasone 17-monopropionate (active), beclomethasone 21-monopropionate, and beclomethasone. nih.gov Similar metabolomic approaches can be applied to create a detailed metabolic map for this compound, providing insights into its bioactivation and clearance pathways.

Proteomic Approaches to Identify Interacting Enzymes

Proteomics, the large-scale study of proteins, can be utilized to identify the specific enzymes and other proteins that interact with this compound. This is critical for understanding its mechanism of action and potential off-target effects.

One powerful proteomic technique is affinity chromatography . thermofisher.comopenaccessjournals.comgbiosciences.comcytivalifesciences.com In this method, this compound can be immobilized on a solid support or resin. A cell lysate containing a complex mixture of proteins is then passed over this resin. Proteins that specifically bind to the drug, such as the esterases responsible for its hydrolysis or the glucocorticoid receptor, will be retained on the column while other proteins are washed away. The bound proteins can then be eluted and identified using mass spectrometry.

Another valuable tool is the yeast two-hybrid (Y2H) screening system. nih.govwikipedia.orgnih.govyoutube.comyoutube.com This genetic method is designed to detect protein-protein interactions in vivo. In the context of this compound, it could be adapted to identify proteins that interact with the drug or its metabolites. For example, a "bait" protein known to be involved in glucocorticoid signaling could be used to "prey" on interacting partners from a library of cellular proteins in the presence of the drug.

By identifying the full spectrum of interacting proteins, researchers can gain a more complete picture of the cellular machinery that is influenced by this compound, potentially revealing novel therapeutic targets and mechanisms of action.

Computational Chemistry and In Silico Screening for Novel Derivatives

The application of computational chemistry and in silico screening techniques is a cornerstone of modern drug discovery and development. These methods allow for the prediction of molecular properties, binding affinities, and potential biological activities before a compound is synthesized, saving significant time and resources.

For a molecule like this compound, computational approaches would typically involve:

Molecular Modeling and Docking: Creating a three-dimensional model of this compound and docking it into the binding sites of relevant biological targets, such as the glucocorticoid receptor. This would help in understanding the key interactions that govern its primary anti-inflammatory activity and could reveal opportunities for designing derivatives with enhanced or altered binding profiles.

Quantitative Structure-Activity Relationship (QSAR) Studies: If a series of this compound derivatives were to be synthesized, QSAR studies could be employed to build mathematical models that correlate structural features with biological activity. These models are invaluable for predicting the activity of yet-to-be-synthesized compounds.

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features (the pharmacophore) of this compound responsible for its biological activity. This pharmacophore model can then be used to screen large virtual libraries of compounds to identify novel scaffolds that might mimic its activity.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its potential derivatives. This is crucial for early-stage identification of compounds with unfavorable pharmacokinetic or toxicological profiles.

While specific studies on this compound are not prominent, the wealth of research on other corticosteroids provides a strong foundation for applying these in silico methods.

Potential for Derivatization for Other Biological Activities and Biochemical Applications

The chemical structure of this compound, particularly the terminal carboxylic acid group of the hemisuccinate moiety, presents a prime target for derivatization. This opens up possibilities for creating novel compounds with potentially different or enhanced biological activities and for developing new biochemical tools.

Potential Derivatization Strategies and Applications:

Prodrug Development: The carboxylic acid group could be esterified or converted into an amide to create prodrugs with altered solubility, stability, or targeting capabilities. For instance, linking it to a specific promoiety could target the drug to a particular tissue or cell type, thereby reducing systemic side effects.

Conjugation to Targeting Ligands: The hemisuccinate linker provides a convenient handle for attaching this compound to larger molecules, such as antibodies, peptides, or nanoparticles. This approach could lead to the development of highly specific drug delivery systems that concentrate the anti-inflammatory agent at the site of disease.

Development of Fluorescent Probes: By coupling a fluorescent dye to the carboxylic acid group, fluorescent probes of this compound could be synthesized. These probes would be invaluable for biochemical and cell-based assays to visualize the uptake and distribution of the drug within cells and tissues.

Affinity Chromatography Resins: Immobilizing this compound onto a solid support via its hemisuccinate linker would allow for the creation of affinity chromatography resins. These resins could be used to isolate and purify proteins that bind to beclomethasone, such as the glucocorticoid receptor, aiding in fundamental biochemical research.

Exploration of Novel Biological Activities: While the primary activity of beclomethasone is as a glucocorticoid, derivatization could potentially uncover new biological activities. Altering the physicochemical properties of the molecule by modifying the succinate (B1194679) chain might lead to interactions with other biological targets, a concept that could be explored through high-throughput screening of a library of derivatives. A patent application mentions the use of this compound in liposomal formulations for treating inflammatory conditions, indicating that derivatization can be key to novel delivery methods. google.com

Q & A

Q. What are the critical steps for synthesizing and characterizing Beclomethasone 21-hemisuccinate in academic research?

- Methodological Answer :

Synthesis involves esterification of beclomethasone with succinic anhydride at the 21-hydroxyl position. Key steps include:- Purification : Use column chromatography to isolate the product, followed by recrystallization for purity.

- Characterization : Validate structure via -/-NMR (to confirm ester bond formation) and HPLC (≥98% purity threshold). For new batches, perform elemental analysis (C, H, O) and compare with theoretical values .

- Documentation : Adhere to journal guidelines for reporting synthesis details (e.g., solvent ratios, reaction times) to ensure reproducibility .

Q. How should researchers design stability studies for this compound under varying pH conditions?

- Methodological Answer :

- Experimental Setup : Prepare aqueous solutions at pH 2–9 (using HCl/NaOH buffers) and incubate at 25°C/37°C. Monitor degradation via HPLC at 242 nm (UV/Vis λmax for corticosteroids) .

- Kinetic Analysis : Calculate rate constants for hydrolysis and acyl migration (common in hemisuccinates) using initial rate methods. Compare with methylprednisolone 21-hemisuccinate data, where alkaline conditions accelerate 17→21 acyl migration .

- Storage Recommendations : For long-term stability, store as a crystalline solid at -20°C; avoid aqueous solutions beyond 24 hours .

Q. What analytical methods are recommended to distinguish this compound from its isomers or degradation products?

- Methodological Answer :

- HPLC-DAD/MS : Use a C18 column with acetonitrile/water (0.1% formic acid) gradient. MS fragmentation patterns can differentiate isomers (e.g., 17- vs. 21-hemisuccinate) .

- Forced Degradation : Expose the compound to heat, light, and oxidative stress (H2O2) to identify degradation pathways and validate method specificity .

Advanced Research Questions

Q. How can researchers address solubility challenges when preparing this compound for in vivo studies?

- Methodological Answer :

- Organic Solvents : Dissolve in DMSO (up to 10 mM) or ethanol (20 mg/mL), then dilute into PBS (pH 7.2) to ≤1% organic solvent to minimize physiological interference .

- Aqueous Direct Dissolution : Achieve 10 mg/mL in PBS via sonication; filter-sterilize (0.22 µm) for injectable formulations. Monitor osmolality to ensure biocompatibility .

Q. What experimental strategies mitigate data contradictions between in vitro and in vivo pharmacokinetic studies?

- Methodological Answer :

- Dose Calibration : Account for interspecies metabolic differences (e.g., fish vs. mammals) by normalizing doses to body surface area or allometric scaling .

- Matrix Effects : Use LC-MS/MS to quantify plasma/tissue levels, correcting for matrix interference (e.g., phospholipids in biological samples) .

Q. How does acyl migration impact the pharmacological activity of this compound, and how can it be controlled?

- Methodological Answer :

- Mechanistic Insight : The 21-ester is thermodynamically stable, but alkaline conditions (pH >7) promote reversible migration to the 17-position, altering bioavailability .

- Mitigation : Formulate at pH 4–6 and use lyophilization to reduce hydrolytic degradation. Validate isomer ratios via NMR post-reconstitution .

Q. What are the best practices for optimizing topical formulations of this compound to enhance dermal penetration?

- Methodological Answer :

- Permeation Enhancers : Test surfactants (e.g., polysorbate 80) or lipid nanoparticles using Franz diffusion cells with ex vivo skin models.

- Stability-activity Trade-offs : Monitor ester hydrolysis in formulation matrices (e.g., creams vs. gels) using ATR-FTIR to correlate chemical stability with efficacy .

Data Interpretation and Validation

Q. How should researchers resolve discrepancies in anti-inflammatory potency metrics across cell-based assays?

- Methodological Answer :

- Standardize Assay Conditions : Use consistent glucocorticoid receptor (GR) activation protocols (e.g., IL-6/IL-1β suppression in THP-1 cells) and normalize to hydrocortisone IC50 values (e.g., 6.7 µM for IL-6) .

- Control for Metabolism : Include inhibitors of esterases (e.g., PMSF) to distinguish prodrug activation from intact compound effects .

Q. What validation criteria are essential when extrapolating preclinical toxicity data to human-relevant models?

- Methodological Answer :

- ADME Profiling : Assess hepatic microsomal stability (human vs. rodent) and plasma protein binding. For this compound, note that sodium salts may alter renal clearance rates .

- Toxicogenomics : Screen for GR-mediated gene expression changes (e.g., FKBP5) in primary hepatocytes to predict adrenal suppression risks .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.